Predicted Lipophilicity (XLogP3): Meta-CF3 vs. Unsubstituted Phenyl and Para-CF3 Analogs
The predicted octanol-water partition coefficient (XLogP3) for (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is substantively higher than that of the unsubstituted phenyl analog and moderately distinct from the para-CF3 isomer, reflecting the meta-substituent's influence on molecular lipophilicity [1]. Elevated logP correlates with improved membrane permeability but also requires careful assessment of solubility and protein binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 (predicted XLogP3, free base) |
| Comparator Or Baseline | Comparator A: (Tetrahydro-2H-pyran-4-yl)(phenyl)methanamine (CAS 1197006-60-2) XLogP3 = 1.6; Comparator B: (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethyl)phenyl)methanamine XLogP3 = 2.9 |
| Quantified Difference | Delta XLogP3 = +1.2 vs. unsubstituted phenyl analog; Delta XLogP3 = -0.1 vs. para-CF3 analog |
| Conditions | Predicted by PubChem XLogP3 algorithm (v. 2024); no experimental logP data available |
Why This Matters
A higher logP value (2.8 vs. 1.6) indicates significantly greater lipophilicity, which can be decisive for projects targeting intracellular or CNS compartments where passive membrane permeation is rate-limiting.
- [1] PubChem. (2024). XLogP3 predictions for (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine and analogs. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
